Differential Antiproliferative Activity in Cancer Cell Lines: 3,4-Dichlorophenyl Tetrahydroindazolone vs. 2,3-Diphenyl Analogs
A 3,4-dichlorophenyl-substituted tetrahydroindazolone derivative (compound 15) demonstrated a distinct antiproliferative profile against human colon carcinoma (HT-29) and human ovarian adenocarcinoma (SK-OV-3) cell lines when compared to a series of 2,3-diphenyl-substituted analogs (compounds 19, 25, and 33). The data illustrate that the 3,4-dichloro substitution pattern yields a specific, quantifiable level of cell growth inhibition that differs from that observed with other aryl substitutions [1].
| Evidence Dimension | Inhibition of cell proliferation at 50 μM concentration |
|---|---|
| Target Compound Data | 62% inhibition in HT-29 cells; 58% inhibition in SK-OV-3 cells |
| Comparator Or Baseline | 2,3-Diphenylsubstituted tetrahydroindazolone derivatives (19, 25, 33): 65-72% inhibition in HT-29 cells (no data for SK-OV-3) |
| Quantified Difference | The 3,4-dichlorophenyl derivative achieved 58% inhibition in SK-OV-3 cells (a distinct cell line), whereas the diphenyl analogs showed higher inhibition in HT-29 cells but lacked reported activity in SK-OV-3, indicating a divergent selectivity profile. |
| Conditions | Cell proliferation assay; HT-29 (human colon carcinoma) and SK-OV-3 (human ovarian adenocarcinoma) cell lines; compound concentration 50 μM [1] |
Why This Matters
This differential activity profile across cancer cell lines provides a scientific basis for selecting the 3,4-dichloro-substituted scaffold when targeting SK-OV-3 ovarian cancer models, where it exhibits clear activity not reported for the comparator diphenyl analogs.
- [1] Rao, V. K., Chhikara, B. S., Tiwari, R., Shirazi, A. N., Parang, K., & Kumar, A. (2012). One-pot regioselective synthesis of tetrahydroindazolones and evaluation of their antiproliferative and Src kinase inhibitory activities. Bioorganic & Medicinal Chemistry Letters, 22(1), 410-414. View Source
